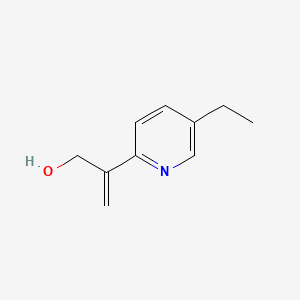
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a prop-2-en-1-ol moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method involves the use of allyl alcohol in the presence of a base to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)prop-2-en-1-ol: Lacks the ethyl group, which may affect its reactivity and applications.
2-(5-Methylpyridin-2-yl)prop-2-en-1-ol: Contains a methyl group instead of an ethyl group, leading to differences in physical and chemical properties
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(5-ethylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-5-10(11-6-9)8(2)7-12/h4-6,12H,2-3,7H2,1H3 |
Clé InChI |
WEJJOEAGPYWCGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
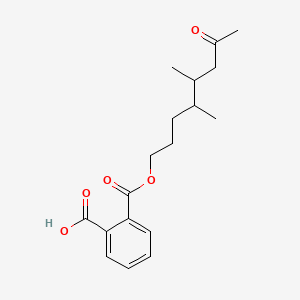
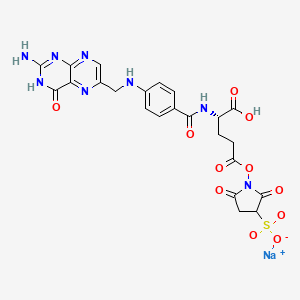
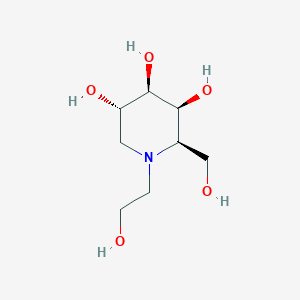

![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
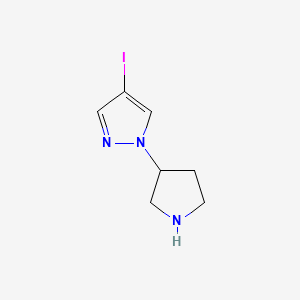
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
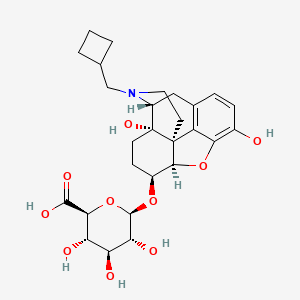
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
